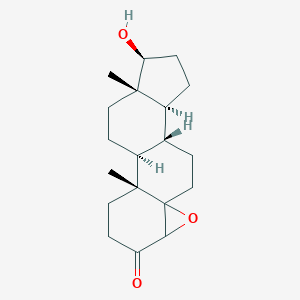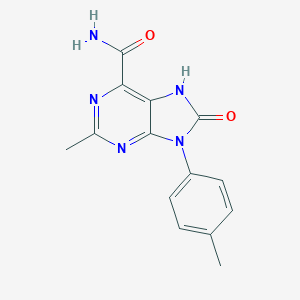
Oxane-4-thiol
説明
Oxane-4-thiol, also known as tetrahydro-2H-thiopyran-4-ol, is an organic compound containing a sulfur atom within a six-membered ring structure. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth carbon atom of the oxane ring. This compound is a colorless liquid with a distinct odor, commonly used in various chemical reactions and industrial applications due to its unique properties.
作用機序
Target of Action
Oxane-4-thiol is a type of thiol compound . Thiols are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body . They are one of the main protective mechanisms of the body against oxidative stress .
Mode of Action
This process helps to prevent oxidative damage to cellular components such as proteins, DNA, and lipids .
Biochemical Pathways
Thiols are involved in various biochemical pathways. They are crucial in maintaining the redox homeostasis in cells . For instance, they are involved in the reduction of disulfide bonds in proteins, which can change the protein’s structure and function . Moreover, thiols can also react with ROS, leading to their detoxification and prevention of potential oxidative damage .
Pharmacokinetics
They are usually well-absorbed and can be distributed throughout the body due to their small size and polar nature .
Result of Action
The primary result of the action of this compound, like other thiols, is the protection of cells from oxidative damage. By neutralizing ROS, thiols prevent the oxidative damage of cellular components, thereby preserving the integrity and function of cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can catalyze the oxidation of thiols, potentially affecting their antioxidant capacity . Moreover, the pH of the environment can also influence the ionization state of thiols, which can in turn affect their reactivity .
生化学分析
Biochemical Properties
Oxane-4-thiol plays a significant role in various biochemical reactions due to its thiol group (-SH). Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. This compound interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining cellular redox balance . These interactions typically involve the formation of mixed disulfides or the reduction of disulfide bonds, thereby influencing the redox state of the cell.
Cellular Effects
This compound affects various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cell survival . Additionally, this compound can influence cellular metabolism by interacting with key metabolic enzymes, thereby affecting pathways such as glycolysis and the tricarboxylic acid cycle.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cysteine residues in proteins, leading to the formation of mixed disulfides or the reduction of existing disulfide bonds . This thiol-disulfide exchange can alter protein function, enzyme activity, and signal transduction pathways. Furthermore, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of strong oxidizing agents . Long-term studies have shown that this compound can maintain its activity in vitro for extended periods, although its efficacy may diminish over time due to gradual oxidation.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it has been shown to enhance cellular antioxidant capacity and protect against oxidative damage. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects are likely due to the overwhelming of cellular detoxification mechanisms and the accumulation of reactive intermediates.
準備方法
Synthetic Routes and Reaction Conditions
Oxane-4-thiol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. Another method involves the nucleophilic substitution of an alkyl halide with a thiol reagent, such as sodium hydrosulfide, to form the desired thiol compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves continuous flow reactors to ensure consistent production and minimize the formation of by-products. The final product is then purified through distillation or recrystallization to achieve the desired level of purity.
化学反応の分析
Types of Reactions
Oxane-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: this compound can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers.
科学的研究の応用
Oxane-4-thiol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: In biological research, this compound is used to study the role of thiol groups in protein function and enzyme activity.
Medicine: this compound derivatives have potential therapeutic applications, particularly as antioxidants and anti-inflammatory agents.
類似化合物との比較
Oxane-4-thiol can be compared with other thiol-containing compounds, such as ethanethiol, propanethiol, and butanethiol.
Ethanethiol: A simple thiol with a two-carbon chain, known for its strong odor and use as an odorant in natural gas.
Propanethiol: A three-carbon thiol used in the synthesis of pharmaceuticals and agrochemicals.
Butanethiol: A four-carbon thiol with applications in the production of rubber and plastics.
Uniqueness
This compound is unique due to its cyclic structure, which imparts different chemical properties compared to linear thiols. The presence of the oxane ring influences its reactivity and makes it a valuable compound in various chemical and industrial processes .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important building block in organic synthesis and a valuable tool in scientific research.
特性
IUPAC Name |
oxane-4-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c7-5-1-3-6-4-2-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEOKHIQTDMWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594868 | |
| Record name | Oxane-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203246-71-3 | |
| Record name | Tetrahydro-2H-pyran-4-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203246-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROPYRAN-4-THIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


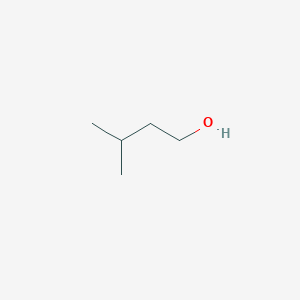
![3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone](/img/structure/B32999.png)
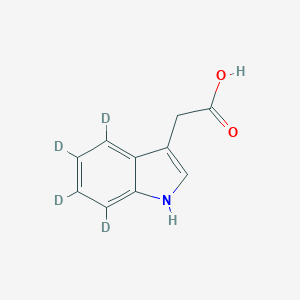
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)
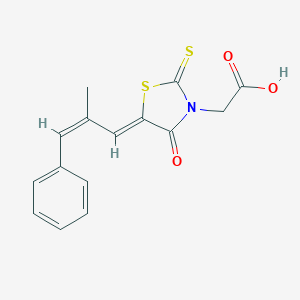

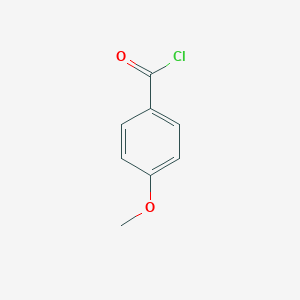
![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
